![molecular formula C15H16O3 B12561464 (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol CAS No. 185545-92-0](/img/structure/B12561464.png)
(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol: is a complex organic compound with a unique structure that includes a naphthopyran ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the naphthopyran ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry: In chemistry, (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes and understanding their mechanisms.
Medicine: In medicinal chemistry, this compound has potential applications as a pharmacophore. It can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 5-(2,4-Difluoro-benzylidene)-thiazolidine-2,4-dione
- 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
Comparison: Compared to these similar compounds, (3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol stands out due to its unique naphthopyran ring system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the diol functional group also adds to its versatility in chemical synthesis and potential biological interactions.
特性
CAS番号 |
185545-92-0 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
(3S,4R)-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-3,4-diol |
InChI |
InChI=1S/C15H16O3/c1-15(2)14(17)12(16)11-8-7-9-5-3-4-6-10(9)13(11)18-15/h3-8,12,14,16-17H,1-2H3/t12-,14+/m1/s1 |
InChIキー |
LXVCXDIAEYQKEU-OCCSQVGLSA-N |
異性体SMILES |
CC1([C@H]([C@@H](C2=C(O1)C3=CC=CC=C3C=C2)O)O)C |
正規SMILES |
CC1(C(C(C2=C(O1)C3=CC=CC=C3C=C2)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


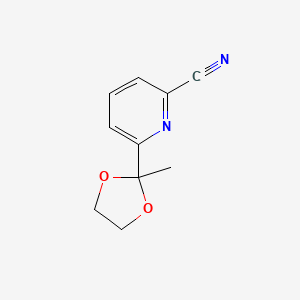
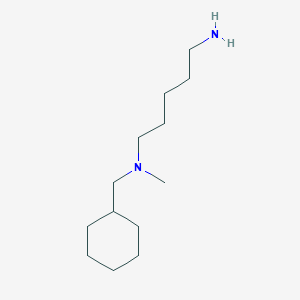
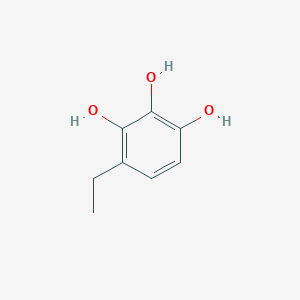
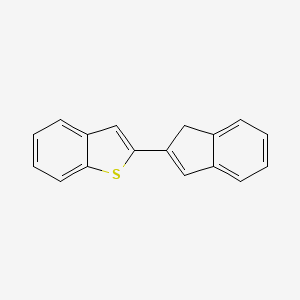
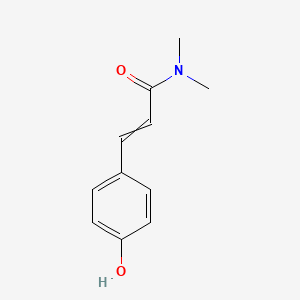
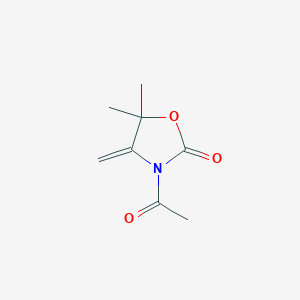

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)

![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
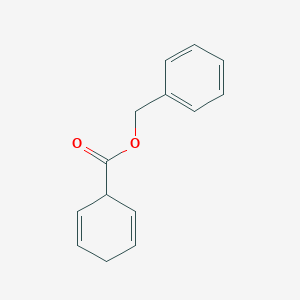
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
